molecular formula C10H12INO B7497401 N-(2-iodophenyl)-2-methylpropanamide

N-(2-iodophenyl)-2-methylpropanamide

Cat. No.: B7497401
M. Wt: 289.11 g/mol
InChI Key: CZCXESUGAGPVDW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-methylpropanamide typically involves the reaction of 2-iodoaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-iodoaniline+2-methylpropanoyl chlorideThis compound\text{2-iodoaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} 2-iodoaniline+2-methylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

    Substitution Reactions: Products include N-(2-aminophenyl)-2-methylpropanamide, N-(2-thiophenyl)-2-methylpropanamide, and N-(2-alkoxyphenyl)-2-methylpropanamide.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include N-(2-iodophenyl)-2-methylpropanamine.

Scientific Research Applications

N-(2-iodophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in cross-coupling reactions such as Suzuki and Heck reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

N-(2-iodophenyl)-2-methylpropanamide can be compared with other similar compounds such as:

    N-(2-bromophenyl)-2-methylpropanamide: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.

    N-(2-chlorophenyl)-2-methylpropanamide: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodine derivative.

    N-(2-fluorophenyl)-2-methylpropanamide: Contains a fluorine atom. It has different electronic properties and may exhibit different biological activities.

Properties

IUPAC Name

N-(2-iodophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCXESUGAGPVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by Procedure Q1 using 2-methylpropanoyl chloride and 2-iodoaniline: ESMS m/e: 289.9 (M+H)+.
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